![molecular formula C14H15N3O3 B6462293 ethyl 1-benzyl-2-carbamoyl-1H-imidazole-4-carboxylate CAS No. 2549017-23-2](/img/structure/B6462293.png)
ethyl 1-benzyl-2-carbamoyl-1H-imidazole-4-carboxylate
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Overview
Description
Ethyl 1-benzyl-2-carbamoyl-1H-imidazole-4-carboxylate is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
The synthesis of imidazole derivatives has been a subject of interest due to their broad range of chemical and biological properties . For instance, Hadizadeh et al. synthesized a compound similar to the one and evaluated it for antihypertensive potential in rats .Molecular Structure Analysis
The theoretical optimization and three-dimensional molecular structure of similar compounds have been confirmed by X-ray diffraction method (single crystal) . The C–H…π intermolecular interactions stabilize the crystal structure . The intermolecular contacts in the crystal structure are quantified using Hirshfeld surfaces and the crystal packing is elucidated using 3D energy frameworks analysis .Chemical Reactions Analysis
Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .Scientific Research Applications
Pharmaceutical Applications
Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . They are key components in many pharmaceuticals .
Antihypertensive Potential
Imidazole derivatives have been synthesized and evaluated for their antihypertensive potential. For example, 2-(2-(1H-imidazol-1-yl)ethyl)-4-(1-benzyl-2-(substituted thio)-1H-imidazol-5-yl)-5-(substituted carbonyl)-6-methyl-1,4-dihydropyridine-3-substituted carboxylic acid has shown promising results in rats .
Agrochemical Applications
Imidazole derivatives are also used in agrochemicals due to their biological activities .
Solar Cells and Optical Applications
Imidazole derivatives are being researched for use in dyes for solar cells and other optical applications .
Functional Materials
Imidazole derivatives are being explored for their potential in the development of functional materials .
Catalysis
Imidazole derivatives are being used in catalysis due to their unique chemical properties .
Future Directions
The broad range of biological activities exhibited by imidazole derivatives suggests that they have significant potential for the development of new drugs . Future research could focus on exploring the therapeutic potential of ethyl 1-benzyl-2-carbamoyl-1H-imidazole-4-carboxylate and similar compounds.
Mechanism of Action
Target of Action
It’s known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They are used in various applications, including pharmaceuticals and agrochemicals .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, leading to a wide range of biological activities .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents , which can influence their bioavailability.
Result of Action
Imidazole derivatives are known to exhibit a variety of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
properties
IUPAC Name |
ethyl 1-benzyl-2-carbamoylimidazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-2-20-14(19)11-9-17(13(16-11)12(15)18)8-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3,(H2,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEIODWHXFRUSHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C(=N1)C(=O)N)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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